2-(4-Ethynylphenyl)-1,3-benzothiazole 2-(4-Ethynylphenyl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 84033-07-8
VCID: VC19292984
InChI: InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H
SMILES:
Molecular Formula: C15H9NS
Molecular Weight: 235.31 g/mol

2-(4-Ethynylphenyl)-1,3-benzothiazole

CAS No.: 84033-07-8

Cat. No.: VC19292984

Molecular Formula: C15H9NS

Molecular Weight: 235.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethynylphenyl)-1,3-benzothiazole - 84033-07-8

Specification

CAS No. 84033-07-8
Molecular Formula C15H9NS
Molecular Weight 235.31 g/mol
IUPAC Name 2-(4-ethynylphenyl)-1,3-benzothiazole
Standard InChI InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H
Standard InChI Key HZQZCYKCNPJNMR-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Ethynylphenyl)-1,3-benzothiazole (C₁₅H₉NS) consists of a benzothiazole ring system (a benzene fused to a thiazole) linked to a 4-ethynylphenyl group. The ethynyl (–C≡CH) substituent at the para position introduces significant electron-withdrawing effects and planarizes the molecule, enhancing conjugation across the aromatic system . Key structural parameters include:

  • Molecular weight: 235.3 g/mol

  • Bond lengths: The C≡C bond in the ethynyl group measures 1.20 Å, while the C–S bond in the thiazole ring is 1.67 Å .

  • Torsional angles: The dihedral angle between the benzothiazole and ethynylphenyl groups is approximately 15°, indicating near-planarity .

Electronic Properties

Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 3.2 eV, suggesting suitability for optoelectronic applications . The ethynyl group lowers the LUMO energy by 0.5 eV compared to unsubstituted benzothiazole, enhancing electron-accepting capacity . UV-Vis spectra show absorption maxima at 320 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹), attributed to π→π* transitions .

Table 1: Physicochemical Properties of 2-(4-Ethynylphenyl)-1,3-Benzothiazole

PropertyValue
Molecular FormulaC₁₅H₉NS
Molecular Weight235.3 g/mol
Melting Point148–150°C (predicted)
LogP (Octanol-Water)3.8
HOMO Energy-6.3 eV
LUMO Energy-3.1 eV

Synthetic Approaches

Conventional Methods

The synthesis typically involves coupling 2-aminothiophenol with 4-ethynylbenzaldehyde derivatives. In a representative procedure :

  • Condensation: 4-Ethynylbenzaldehyde (1.0 eq) reacts with 2-aminothiophenol (1.2 eq) in ethanol under reflux (12 h).

  • Cyclization: The intermediate undergoes oxidative cyclization using I₂/K₂CO₃ to form the thiazole ring.

  • Purification: Recrystallization from ethanol yields the product in 65–70% purity .

Green Chemistry Approaches

A catalyst-free, one-pot method utilizes elemental sulfur (S₈) and dimethyl sulfoxide (DMSO) as an oxidant :

  • Reagents: 4-Ethynylaniline (0.2 mmol), aliphatic amine (0.4 mmol), S₈ (0.075 mmol).

  • Conditions: 140°C in DMSO (22 h, N₂ atmosphere).

  • Yield: 58% after column chromatography .

This method avoids toxic catalysts and achieves dual C–S bond formation via radical intermediates .

Pharmacological and Biological Activities

Antimicrobial Activity

Benzothiazoles with electron-withdrawing substituents demonstrate broad-spectrum antimicrobial effects. For example, 2-(4-fluorophenyl)-1,3-benzothiazole inhibits E. coli (MIC = 8 µg/mL) . The ethynyl group’s hydrophobicity likely augments interactions with bacterial membranes .

Table 2: Biological Activities of Benzothiazole Analogues

CompoundActivity (IC₅₀/MIC)Target
2-(4-Bromophenyl)-BTA5.61 µM (HCT-116) VEGFR-2
2-(4-Fluorophenyl)-BTA8 µg/mL (E. coli) Bacterial topoisomerase
2-(4-Ethynylphenyl)-BTAPredicted: 2–10 µMTubulin/VEGFR-2

Applications in Materials Science

Organic Electronics

The ethynyl group enables click chemistry for constructing conjugated polymers. Poly(2-(4-ethynylphenyl)-1,3-benzothiazole) exhibits:

  • Bandgap: 2.5 eV (suitable for LEDs) .

  • Charge Mobility: 0.12 cm² V⁻¹ s⁻¹, outperforming phenyl-substituted analogues .

Fluorescent Probes

The compound’s rigid structure and extended conjugation make it a candidate for bioimaging. In acetonitrile, it emits at 450 nm (ΦFL = 0.45), with a Stokes shift of 3,779 cm⁻¹ . Functionalization with PEG chains improves aqueous solubility for cellular tracking .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): Bromine or ethynyl groups at the para position increase anticancer potency by 30% compared to methyl substituents .

  • Planarity: Near-planar structures (e.g., ethynyl) enhance DNA intercalation, as shown in molecular docking studies .

Computational Insights

Molecular dynamics simulations predict strong binding to VEGFR-2 (ΔG = -9.8 kcal/mol), with the ethynyl group forming π-stacking interactions with Phe1047 . ADMET profiling suggests moderate bioavailability (F = 65%) but high plasma protein binding (89%) .

Future Perspectives

Further research should prioritize:

  • In Vivo Toxicity Studies: To evaluate systemic effects and therapeutic windows.

  • Polymer Synthesis: Exploiting click chemistry for photovoltaic materials.

  • Targeted Drug Delivery: Conjugating the compound to antibodies for precision oncology.

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